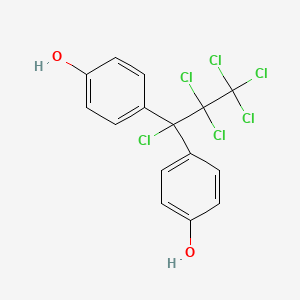
4,4'-(1,2,2,3,3,3-Hexachloropropane-1,1-diyl)diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(1,2,2,3,3,3-Hexachloropropane-1,1-diyl)diphenol is a synthetic organic compound characterized by the presence of two phenol groups attached to a hexachlorinated propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,2,2,3,3,3-Hexachloropropane-1,1-diyl)diphenol typically involves the reaction of 1,1,1,3,3,3-hexachloropropane with phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of 4,4’-(1,2,2,3,3,3-Hexachloropropane-1,1-diyl)diphenol may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and optimized reaction parameters can enhance the scalability of the synthesis, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4,4’-(1,2,2,3,3,3-Hexachloropropane-1,1-diyl)diphenol can undergo various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol groups results in the formation of quinones, while substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
4,4’-(1,2,2,3,3,3-Hexachloropropane-1,1-diyl)diphenol has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty polymers and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of 4,4’-(1,2,2,3,3,3-Hexachloropropane-1,1-diyl)diphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The hexachlorinated propane backbone may also contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexachloropropane: A related compound with a similar hexachlorinated propane backbone but lacking the phenol groups.
1,1,2,2,3,3-Hexachloropropane: Another hexachlorinated propane derivative with different substitution patterns.
4,4’-(Hexafluoroisopropylidene)diphenol: A compound with a similar diphenol structure but with fluorine atoms instead of chlorine.
Uniqueness
4,4’-(1,2,2,3,3,3-Hexachloropropane-1,1-diyl)diphenol is unique due to the combination of its hexachlorinated propane backbone and phenol groups. This structure imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications in research and industry.
Properties
CAS No. |
844879-74-9 |
|---|---|
Molecular Formula |
C15H10Cl6O2 |
Molecular Weight |
434.9 g/mol |
IUPAC Name |
4-[1,2,2,3,3,3-hexachloro-1-(4-hydroxyphenyl)propyl]phenol |
InChI |
InChI=1S/C15H10Cl6O2/c16-13(14(17,18)15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10/h1-8,22-23H |
InChI Key |
DVZOKWBDFQOKFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)O)(C(C(Cl)(Cl)Cl)(Cl)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


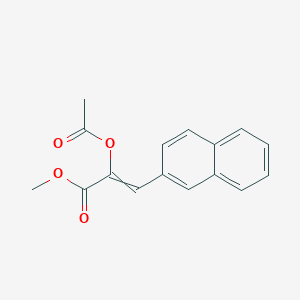
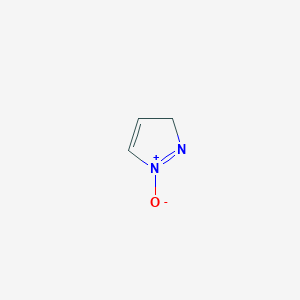
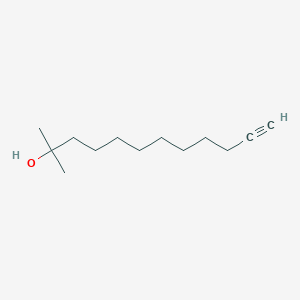
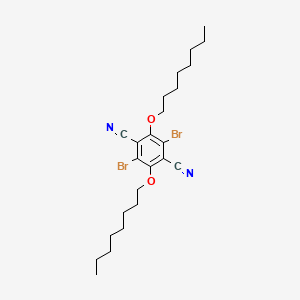
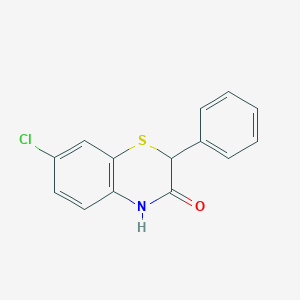
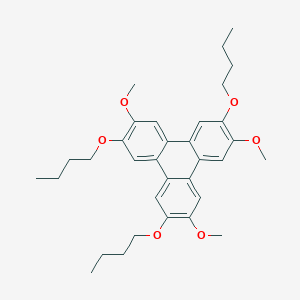

![1-([1,1'-Biphenyl]-3-yl)-2-(pyridin-3-yl)ethane-1,2-dione](/img/structure/B14197133.png)
![1-[(2,6-Dichloropyridin-4-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B14197135.png)
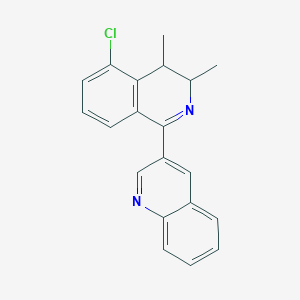
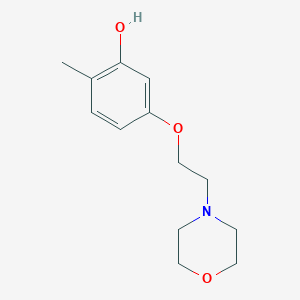

![4,4'-[But-2-ene-2,3-diyldi(4,1-phenylene)]bis(morpholine)](/img/structure/B14197164.png)
![2-[(2-Methylphenyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14197165.png)
